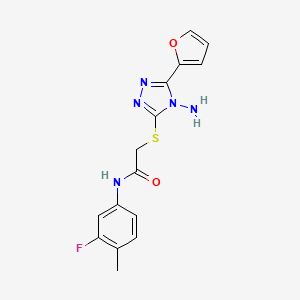![molecular formula C16H15FN4OS2 B12135562 N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135562.png)
N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-metilfenil)-2-{[4-metil-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico complejo que pertenece a la clase de las acetamidas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-fluoro-4-metilfenil)-2-{[4-metil-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida normalmente implica múltiples pasos, incluyendo la formación de compuestos intermedios. La ruta sintética general puede incluir:
Formación del anillo 1,2,4-triazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del anillo de tiofeno: Este paso implica el acoplamiento del anillo de tiofeno al grupo triazol utilizando reactivos como el ácido tiofeno-2-carboxílico.
Unión del grupo acetamida: El paso final implica la acilación del compuesto intermedio con un cloruro de ácido o un anhídrido para formar la acetamida deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-fluoro-4-metilfenil)-2-{[4-metil-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-metilfenil)-2-{[4-metil-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo el desarrollo de medicamentos.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(3-fluoro-4-metilfenil)-2-{[4-metil-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las dianas moleculares y las vías exactas implicadas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
N-(3-fluoro-4-metilfenil)-2-{[4-metil-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es único debido a su combinación de un átomo de flúor, un grupo metilo y un anillo de tiofeno, que contribuyen a sus distintas propiedades químicas y aplicaciones potenciales. Esta combinación de grupos funcionales no se encuentra comúnmente en otros compuestos similares, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C16H15FN4OS2 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15FN4OS2/c1-10-5-6-11(8-12(10)17)18-14(22)9-24-16-20-19-15(21(16)2)13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,18,22) |
Clave InChI |
YFMMVPMJNXBVJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12135485.png)
![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)
![3-{[(2-Chloro-6-fluorophenyl)methylidene]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B12135494.png)


![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135537.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)


